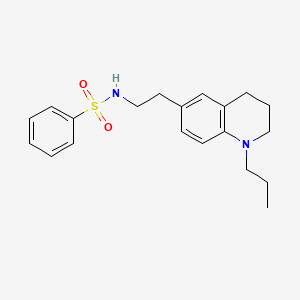

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-2-14-22-15-6-7-18-16-17(10-11-20(18)22)12-13-21-25(23,24)19-8-4-3-5-9-19/h3-5,8-11,16,21H,2,6-7,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUMBFNVYMRXPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.

-

Step 1: Synthesis of the Quinoline Derivative

Reactants: 1-propyl-1,2,3,4-tetrahydroquinoline, ethyl bromide

Conditions: Reflux in ethanol, presence of a base such as potassium carbonate

Product: 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl bromide

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Hypothesized Property Comparison

*Molecular weights estimated based on structural formulae.

- Key Differences :

- The 3,4-dimethyl analog exhibits increased hydrophobicity due to methyl groups, which may reduce aqueous solubility but enhance membrane permeability .

- The unmodified parent compound likely has better metabolic stability, as methyl groups can introduce steric hindrance or metabolic sites (e.g., oxidation).

Contrast with Fluorinated Benzenesulfonamides

highlights perfluorinated benzenesulfonamides (PFCs), such as [52026-59-2] and [93819-97-7] , which feature extensive fluorination (Table 2).

Table 2: Comparison with Fluorinated Sulfonamides

- Key Differences: Fluorination: PFCs exhibit extreme chemical stability and environmental persistence due to strong C-F bonds, whereas the target compound lacks fluorination, suggesting faster degradation . Toxicity: Fluorinated sulfonamides are linked to bioaccumulation concerns, whereas the target compound’s non-fluorinated structure may reduce such risks.

Research Findings and Limitations

- Structural Insights: The tetrahydroquinoline-ethyl linkage in the target compound may enhance binding to hydrophobic enzyme pockets compared to simpler sulfonamides.

- Data Gaps: No direct pharmacological or toxicological data for the target compound are available in the provided evidence. Comparisons rely on structural extrapolation and trends in sulfonamide chemistry.

- Contradictions : and represent divergent compound classes (alkylated vs. fluorinated sulfonamides), highlighting the need for context-specific analysis.

Biological Activity

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a synthetic compound that belongs to the sulfonamide class and features a unique combination of a benzenesulfonamide moiety and a tetrahydroquinoline derivative. Its potential applications in medicinal chemistry are noteworthy, particularly concerning its biological activity against various targets in human health.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N2O2S, with a molecular weight of approximately 386.6 g/mol. The compound is characterized by its structural components:

- Sulfonamide Group : Known for antibacterial properties.

- Tetrahydroquinoline Moiety : Associated with various pharmacological activities.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group can interfere with metabolic pathways by inhibiting dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis. This action suggests potential antibacterial properties similar to other sulfonamides.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including:

- Antibacterial Activity : Sulfonamides are traditionally known for their efficacy against bacterial infections.

- Anticancer Potential : Some related compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

Anticancer Activity

A study evaluating the cytotoxic effects of oxazolo[5,4-d]pyrimidine derivatives, which share structural similarities with this compound, demonstrated significant inhibitory effects on human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast adenocarcinoma). The half-maximal cytotoxic concentration (CC50) values were assessed to determine the potency of these compounds against tumor cells compared to standard chemotherapeutics like cisplatin .

| Compound | CC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Reference Drug (Cisplatin) | 10 | A549 |

| Compound 3g | 30 | MCF7 |

Antibacterial Activity

Sulfonamides have been extensively studied for their antibacterial properties. The mechanism involves competitive inhibition of bacterial DHPS leading to disrupted folate synthesis. This has been corroborated through various studies demonstrating the efficacy of sulfonamides against gram-positive and gram-negative bacteria.

Synthesis and Production

The synthesis of this compound involves several key steps:

-

Preparation of Quinoline Derivative :

- Reactants: 1-propyl-1,2,3,4-tetrahydroquinoline and ethyl bromide.

- Conditions: Reflux in ethanol with potassium carbonate as a base.

-

Formation of Sulfonamide :

- Combine the quinoline derivative with benzenesulfonamide under reflux conditions in acetonitrile using triethylamine as a base.

This multi-step synthesis highlights the complexity involved in creating this compound while ensuring high yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.